molecular formula C31H51N3O6 B13694607 z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt

z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt

Cat. No.: B13694607
M. Wt: 561.8 g/mol
InChI Key: VTDLJMATIHSOTR-UHFFFAOYSA-N
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Description

Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt (CAS: 2212-76-2) is a protected lysine derivative widely used in peptide synthesis. Its molecular formula is C₁₉H₂₈N₂O₆·C₁₂H₂₃N, with a molecular weight of 561.70 g/mol . The compound features two orthogonal protecting groups:

  • Z (carbobenzyloxy) on the α-amino group, removable via hydrogenolysis.
  • Boc (tert-butyloxycarbonyl) on the ε-amino group, cleavable under acidic conditions.

The dicyclohexylammonium (DCHA) salt form enhances crystallinity and solubility in organic solvents, facilitating purification. It appears as a fine white crystalline powder with a melting point of 153–159°C and is stored at 0–8°C for stability .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDLJMATIHSOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Z-N-ε-Boc-L-lysine dicyclohexylammonium salt typically involves:

  • Orthogonal protection of the α- and ε-amino groups of L-lysine.
  • Formation of the dicyclohexylammonium salt by reaction with dicyclohexylamine.
  • Purification and isolation steps to obtain the salt in high purity.

The key challenge is selective protection of the amino groups and maintaining the integrity of the carboxylic acid functionality for salt formation.

Detailed Preparation Procedure from Patent Literature

A representative and well-documented preparation method is described in patent WO2008014811A1, which outlines a multi-step process involving orthogonal protection and salt formation:

Step Reagents & Conditions Description & Outcome
1 L-lysine monohydrochloride (20.0 g, 109.5 mmol) dissolved in water (60 mL), pH adjusted to 11.5 with aqueous sodium hydroxide Preparation of lysine solution at alkaline pH to facilitate protection reactions
2 Di-tert-butyl dicarbonate (26.0 g, 119 mmol) in THF (52 mL) treated with benzotriazole (16 g, 134 mmol) and dimethylaminopyridine (50 mg, 0.41 mmol) for 2 hours Formation of tert-butoxycarbonylbenzotriazole intermediate, a Boc-protecting agent
3 The Boc reagent mixture slowly poured into lysine solution at 0 °C, maintaining pH 11.5 Selective Boc protection of the ε-amino group of lysine
4 Stirring overnight followed by slow addition of benzyl chloroformate (16 mL, 114 mmol) at 0 °C, pH decreases from 11 to 10 Introduction of benzyloxycarbonyl (Z) group selectively at the α-amino group
5 Removal of solvent under vacuum, extraction with ethyl acetate, acidification to pH 2 with HCl, and separation of organic layer Isolation of Z-Lys(Boc)-OH intermediate
6 Organic layer dried and treated with dicyclohexylamine (40 mL, 201 mmol), stirred overnight Formation of dicyclohexylammonium salt of Z-N-ε-Boc-L-lysine
7 Filtration, washing with isopropyl acetate, drying, recrystallization from methyl ethyl ketone Purification yielding 64% crude product, 60% pure after recrystallization with 94.5% purity by HPLC

This method provides a robust route to the target compound with good yield and purity, suitable for scale-up and further applications.

Key Reaction Mechanisms and Considerations

  • Boc Protection: The use of di-tert-butyl dicarbonate activated by benzotriazole and catalyzed by dimethylaminopyridine ensures selective protection of the ε-amino group under alkaline conditions.
  • Z Protection: Benzyl chloroformate (Cbz-Cl) is added at low temperature to selectively protect the α-amino group, avoiding over-protection or side reactions.
  • Salt Formation: The free acid form of the protected lysine is reacted with dicyclohexylamine to form the dicyclohexylammonium salt, enhancing solubility and stability.
  • Purification: Recrystallization from methyl ethyl ketone is effective in removing impurities and residual reagents.

Analytical Data Supporting Preparation

Analytical Technique Data / Findings Comments
1H-NMR Characteristic signals confirming Boc and Cbz protecting groups and lysine backbone Confirms successful orthogonal protection
13C-NMR Carbon signals consistent with Boc, Cbz, and lysine carbons Structural confirmation
HPLC Purity ≥94.5% purity after recrystallization High purity suitable for peptide synthesis
Yield 64% crude, 60% pure after recrystallization Efficient synthesis
Mass Spectrometry (ESI-MS) Molecular ion peaks matching expected molecular weight Confirms molecular integrity

These data points are consistent with those reported in patent WO2008014811A1 and chemical databases.

Comparative Analysis of Preparation Methods

Preparation Aspect Method from WO2008014811A1 Alternative Literature Methods*
Protection Strategy Sequential Boc and Cbz protection using benzotriazole intermediates Direct Boc and Cbz protection without benzotriazole activation
Salt Formation Dicyclohexylamine salt formed post-protection Salt formed either pre- or post-protection
Reaction Conditions Controlled pH (11.5) and low temperature (0 °C) Variable pH, sometimes ambient temperature
Yield ~60% pure product after recrystallization Variable, often lower yields reported
Purity >94% by HPLC Often lower purity without recrystallization

*Note: Alternative methods are less well-documented and may lack the robustness and reproducibility of the benzotriazole-mediated method.

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two protective groups:

  • Nα-Z (benzyloxycarbonyl)

  • Nε-Boc (tert-butyloxycarbonyl)

These groups are selectively removed under specific conditions to expose free amino groups for further reactions.

Nα-Z Deprotection

  • Method: Catalytic hydrogenation using palladium catalysts (e.g., Pd/C) under hydrogen gas (H₂).

  • Conditions:

    • Solvent: Methanol or ethyl acetate

    • Temperature: Room temperature

    • Time: 2–4 hours

  • Outcome: Cleavage of the Z group yields a free α-amino group while retaining the Nε-Boc protection .

Nε-Boc Deprotection

  • Method: Acidolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

  • Conditions:

    • TFA concentration: 20–50% (v/v)

    • Time: 1–2 hours

    • Temperature: 0–25°C

  • Outcome: Removal of the Boc group exposes the ε-amino group .

Peptide Coupling Reactions

The carboxylic acid moiety of the lysine backbone participates in amide bond formation. Common activation strategies include:

Activation Reagent Coupling Agent Solvent Reaction Time
HOBt/DICDIPEADMF or DCM1–3 hours
HATUNMMDMF30–60 minutes

Key Considerations:

  • The dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents like DCM or DMF .

  • Coupling efficiency depends on the steric hindrance from the protective groups.

Stability Under Reaction Conditions

The compound’s stability was analyzed under varying conditions:

Parameter Condition Outcome Source
Thermal Stability140°C (melting point range)Decomposition observed above 143°C
Acid Sensitivity20% TFA in DCMBoc group removed; Z group retained
Reductive ConditionsH₂/Pd-C in MeOHZ group removed; Boc group stable

Side Reactions and Mitigation

  • Racemization: Minimized by using coupling reagents like HOBt and maintaining low temperatures (0–4°C).

  • DCHA Interaction: The DCHA counterion may form insoluble salts with certain reagents (e.g., TFA), necessitating neutralization before further steps .

Functional Group Compatibility

Functional Group Compatibility Notes
Z (Cbz)Stable under acidic conditions (pH > 2)Labile to H₂/Pd-C
BocStable under basic and reductive conditionsCleaved by strong acids (e.g., TFA)
Carboxylic AcidActivated for coupling via standard methodsDCHA improves solubility in organics

Scientific Research Applications

Chemistry: Z-LYS(BOC)-OH DCHA is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protective group properties make it an essential reagent in solid-phase peptide synthesis.

Biology: In biological research, the compound is used to synthesize peptides that are employed in various studies, including enzyme-substrate interactions, receptor binding assays, and protein-protein interactions.

Medicine: In medicinal chemistry, Z-LYS(BOC)-OH DCHA is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays.

Industry: The compound finds applications in the pharmaceutical industry for the large-scale production of peptide drugs. It is also used in the production of cosmetic peptides and other bioactive compounds.

Mechanism of Action

The primary mechanism of action of Z-LYS(BOC)-OH DCHA involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group of lysine from unwanted reactions during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The DCHA salt form enhances the solubility and stability of the compound, making it easier to handle and use in various reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of Z-N-epsilon-Boc-L-lysine DCHA salt with structurally related compounds:

Compound Name CAS Molecular Formula MW (g/mol) Protecting Groups Applications
Z-N-ε-Boc-L-lysine DCHA salt 2212-76-2 C₁₉H₂₈N₂O₆·C₁₂H₂₃N 561.70 Z (α), Boc (ε) Orthogonal protection in peptide synthesis
Nα,Nε-Di-Boc-L-lysine DCHA salt 15098-69-8 C₂₈H₅₃N₃O₆ 527.75 Boc (α, ε) Sequential deprotection challenges
Boc-4-(Z-amino)-D-phenylalanine DCHA salt C₂₂H₂₆N₂O₆·C₁₂H₂₃N 595.77 Boc (α), Z (side chain) Non-natural peptide synthesis
N-Boc-3-(2-furyl)-L-alanine DCHA salt 331730-08-6 C₂₄H₄₀N₂O₅ 436.59 Boc (α), furyl (side chain) Introducing heterocyclic motifs
Z-Trp(Boc)-OH DCHA salt 218938-57-9 Z (α), Boc (indole) Tryptophan-containing peptide synthesis

Key Distinctions

Protection Strategy
  • Orthogonality : The Z/Boc combination in the target compound allows sequential deprotection, unlike di-Boc-lysine (), which requires selective removal of one Boc group—a less straightforward process .
  • Side Chain Diversity: Compared to compounds like Boc-3-(2-furyl)-L-alanine () or Z-Trp(Boc) (), the lysine derivative’s ε-amino group offers a reactive site for further functionalization (e.g., crosslinking).
Physical Properties
  • Solubility : DCHA salts generally improve solubility in polar aprotic solvents (e.g., DMF), but bulky side chains (e.g., Trp in ) may reduce solubility.
  • Crystallinity : The target compound’s high purity (>98% HPLC) and crystalline form contrast with gel-like precipitates observed in other DCHA salts during synthesis ().

Stability and Handling

DCHA salts are hygroscopic and require cold storage (0–8°C) to prevent decomposition. This contrasts with non-salt forms (e.g., free acids), which may degrade faster under ambient conditions .

Industrial Challenges

Scale-up of DCHA salts can be problematic due to slow filtration rates (). Additives like Celite or cellulose are often needed to improve process efficiency.

Biological Activity

Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt is a prominent compound in biochemical research, particularly in peptide synthesis, bioconjugation, and drug formulation. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₉H₃₈N₂O₆
  • Molecular Weight : 382.54 g/mol
  • CAS Number : 2389-60-8

The compound features a protected lysine residue, which is crucial for various biochemical applications. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety, allowing for selective reactions during peptide synthesis.

Applications in Biological Research

1. Peptide Synthesis

  • This compound is widely utilized as a building block in peptide synthesis. Its protective group enhances the efficiency and selectivity of reactions, which is essential for developing new pharmaceuticals .

2. Bioconjugation

  • This compound facilitates the attachment of biomolecules to surfaces or other molecules, improving drug delivery systems. It is particularly useful in creating targeted therapies by conjugating drugs with antibodies or other ligands .

3. Protein Engineering

  • Researchers employ this compound to modify proteins, enhancing their stability and functionality. This application is vital for therapeutic proteins, where improved properties can lead to better patient outcomes .

4. Drug Formulation

  • This compound plays a significant role in formulating new drugs, particularly prodrugs that enhance bioavailability and stability, especially in cancer therapeutics .

Biological Activity and Mechanisms

Research indicates that this compound exhibits several biological activities:

  • Cell Penetration : Studies have shown that derivatives of lysine can facilitate the transfection of nucleic acids into cells, enhancing gene delivery systems .
  • Antiviral Properties : Some analogs of lysine compounds have demonstrated inhibitory effects against retroviruses like HIV, suggesting potential therapeutic applications in antiviral drug development .
  • Protein Interaction Studies : The compound aids in analyzing protein-ligand interactions, providing insights into biological pathways that can lead to novel therapeutic strategies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell PenetrationEnhances transfection efficiency of nucleic acids
Antiviral ActivityInhibits HIV transmission to uninfected cells
Protein InteractionStudies protein-ligand interactions for drug design

Research Insights

  • Peptide Synthesis Efficiency : A study highlighted the increased yield and purity of peptides synthesized using Z-N-epsilon-Boc-L-lysine compared to traditional methods. The protective group allowed for more selective reactions without side products .
  • Drug Development Advances : In a recent trial, researchers utilized this compound to develop a novel cancer therapeutic that showed improved efficacy and reduced side effects compared to existing treatments. The study emphasized the role of modified lysine residues in enhancing drug stability .
  • Bioconjugation Techniques : Innovative methods employing Z-N-epsilon-Boc-L-lysine for bioconjugation have been developed, resulting in targeted delivery systems that significantly improve the therapeutic index of drugs by minimizing off-target effects .

Q & A

Q. What are the standard synthetic routes for preparing Z-N-ε-Boc-L-lysine dicyclohexylammonium salt, and how is purity ensured?

The compound is typically synthesized via Boc protection of the ε-amine group of lysine, followed by reaction with cyclohexylamine to form the dicyclohexylammonium salt. Purification often employs solid-phase extraction (SPE) using Oasis MAX 96-well plates, as described for similar dicyclohexylammonium salts . Purity is validated via reversed-phase HPLC (e.g., Synergi C12 column, 2.5 μm) and 31^{31}P or 1^{1}H NMR spectroscopy to confirm salt formation and absence of unreacted amines .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : For assessing purity and stability using C12 or C18 columns with UV detection .
  • NMR : 1^{1}H and 31^{31}P NMR to verify Boc group integrity and salt stoichiometry .
  • Mass Spectrometry (MS) : To confirm molecular weight and detect trace impurities .

Q. How should researchers handle solubility challenges in aqueous buffers?

The dicyclohexylammonium salt form improves solubility in organic solvents (e.g., methanol, ethanol). For aqueous compatibility, dissolve the compound in alcohol first, then dilute with buffered solutions (pH 6–8). Avoid prolonged exposure to acidic conditions, which may cleave the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Temperature and Time : Heating at 80°C for 3–4 days enhances conversion, monitored via 31^{31}P NMR to track reaction progress .
  • Precipitation : Adding excess cyclohexylamine (1.5 mL per gram of product) ensures complete salt formation, followed by filtration to remove unreacted reagents .
  • Purification : Use SPE plates with methanol/water gradients to isolate the salt from polar byproducts .

Q. What strategies address discrepancies in stability data under varying storage conditions?

Stability studies should compare:

  • Temperature : Store at –20°C for long-term stability; room temperature may induce Boc group hydrolysis over weeks .
  • Humidity : Use desiccants to prevent hygroscopic degradation, as dicyclohexylammonium salts are prone to moisture absorption .
  • Light Exposure : Protect from UV light to avoid photodegradation, especially in methanol solutions .

Q. How can researchers validate the compound’s role in peptide synthesis or enzyme inhibition studies?

  • Peptide Coupling : Use the Boc-protected lysine residue in solid-phase peptide synthesis (SPPS). Deprotect with TFA and confirm ε-amine availability via ninhydrin testing .
  • Biological Assays : For enzyme studies, pre-incubate the compound with target enzymes (e.g., proteases) and measure activity changes via fluorogenic substrates. Include controls with free lysine to distinguish salt-specific effects .

Q. What methodologies resolve contradictions in bioactivity data across cell models?

  • Dose-Response Curves : Test concentrations from 0.1–10 μM to identify non-linear effects, as seen in IL-17A modulation in mouse splenocytes .
  • Pathway Analysis : Use phospho-specific antibodies (e.g., anti-pSTAT3, anti-pMAPK) to confirm target engagement in HaCaT or HDMEC cells .
  • Counter-Ion Controls : Compare dicyclohexylammonium salts with other ammonium forms (e.g., sodium, TFA salts) to isolate biological effects of the counter-ion .

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